molecular formula C11H18ClNO B175335 4-Ethoxyamphetamine hydrochloride CAS No. 135014-87-8

4-Ethoxyamphetamine hydrochloride

Cat. No. B175335
CAS RN: 135014-87-8
M. Wt: 215.72 g/mol
InChI Key: VBQKWWONNAYURL-UHFFFAOYSA-N
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Description

4-Ethoxyamphetamine hydrochloride (4-EA-HCl) is a stimulant psychotropic drug that has been used in scientific research and in laboratory experiments. It is a synthetic derivative of amphetamine and is structurally related to methamphetamine. 4-EA-HCl has been used to study the effects of psychostimulants on the central nervous system (CNS) and to explore its potential therapeutic applications.

Scientific Research Applications

Synthesis and Spectral Analysis

The need to synthesize 4-ethoxyamphetamine (4-EA) arose with its appearance on the street. To distinguish it from its isomers, 2- and 3-ethoxyamphetamines, all were synthesized as hydrochloride salts. This study reported the UV, IR, 1H-NMR, 13C-NMR, and GC/mass spectra for these compounds (By, Duhaime, & Lodge, 1991).

Effects on Brain Chemistry

4-Ethoxyamphetamine's effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in rat brains were compared to (+)-amphetamine and 4-methoxyamphetamine. This study concluded that 4-ethoxyamphetamine has a neuropsychopharmacological profile distinct from (+)-amphetamine but similar to 4-methoxyamphetamine, a potent hallucinogen in humans (Hegadoren et al., 1994).

Fungal Metabolism

The metabolism of rac.-4-ethoxyamphetamine was studied in 14 different yeast and fungal microorganisms. 4-Hydroxyamphetamine was identified as the major metabolite, with traces of N-acetyl-4-ethoxyamphetamine also detected. This suggested the potential of Cunninghamella echinulata as a microbial model for drug disposition and interaction studies (Foster et al., 1990).

Comparative Behavioral Studies

A study assessing the reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine found that neither PEA (para-ethoxyamphetamine) nor PMA (para-methoxyamphetamine) were reinforcing in rats and did not possess amphetamine-like discriminative properties (Corrigall et al., 1992).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyamphetamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The neuropsychopharmacological profile of 4-Ethoxyamphetamine is unlike that of (+)-amphetamine, but similar to that of 4-Methoxyamphetamine, a potent hallucinogen in humans . This suggests potential future research directions in understanding its effects and potential uses or risks.

Mechanism of Action

Target of Action

4-Ethoxyamphetamine hydrochloride, also known as 1-(4-ethoxyphenyl)propan-2-amine hydrochloride(1:1), primarily targets the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Synaptic vesicular amine transporter , Alpha-1A adrenergic receptor , and Alpha-2A adrenergic receptor . These targets play crucial roles in the regulation of neurotransmitters, particularly dopamine and serotonin, which are essential for mood regulation and other neurological functions .

Mode of Action

The compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . It inhibits the uptake and stimulates the spontaneous release of serotonin more potently than dopamine . This interaction with its targets leads to changes in the concentration of these neurotransmitters in the synaptic cleft, influencing neuronal signaling .

Biochemical Pathways

By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, thereby enhancing their signaling .

Pharmacokinetics

Similar compounds in the amphetamine class are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter dynamics. The compound’s inhibition of neurotransmitter reuptake and stimulation of their release lead to increased concentrations of these neurotransmitters in the synaptic cleft . This can result in enhanced neuronal signaling and changes in mood and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other substances, such as other drugs or environmental chemicals, could potentially interact with the compound, affecting its metabolism and overall effect .

Biochemical Analysis

Biochemical Properties

4-Ethoxyamphetamine hydrochloride interacts with various enzymes and proteins. It has been found to have more potent effects on inhibition of uptake and stimulation of spontaneous release of 5-hydroxytryptamine (serotonin) than of dopamine . This suggests that this compound may interact with serotonin transporters and dopamine transporters in the brain .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to increase the frequency thresholds in an intracranial self-stimulation (ICSS) procedure using medial forebrain bundle electrodes . This suggests that this compound may influence cell function by modulating neural activity.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This suggests that this compound may exert its effects by binding to and modulating the activity of these receptors.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been found to have more potent effects on inhibition of uptake and stimulation of spontaneous release of serotonin than of dopamine . This suggests that the effects of this compound may vary over time, possibly due to changes in its stability, degradation, or long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to increase the frequency thresholds in an ICSS procedure using medial forebrain bundle electrodes . This suggests that the effects of this compound may be dose-dependent.

Metabolic Pathways

It is known that it acts as a potent and selective serotonin releasing agent , suggesting that it may be involved in the metabolism of serotonin.

Transport and Distribution

It is known that it acts as a potent and selective serotonin releasing agent , suggesting that it may be transported and distributed via mechanisms related to serotonin transport.

Subcellular Localization

Given its known interactions with serotonin and dopamine transporters , it is likely that it is localized to areas of the cell where these transporters are present.

properties

IUPAC Name

1-(4-ethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQKWWONNAYURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928860
Record name 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135014-87-8
Record name Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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